molecular formula C5H11ClN4 B12347408 1-Ethylpyrazole-3,4-diamine;hydrochloride CAS No. 1431962-42-3

1-Ethylpyrazole-3,4-diamine;hydrochloride

Cat. No.: B12347408
CAS No.: 1431962-42-3
M. Wt: 162.62 g/mol
InChI Key: DRKFIRRRBPMGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-pyrazole-3,4-diamine is a heterocyclic organic compound that features a pyrazole ring substituted with an ethyl group at the first position and amino groups at the third and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-3,4-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylhydrazine with 1,3-diketones can yield the desired pyrazole derivative. The reaction typically requires a catalyst, such as an acid or base, and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Ethyl-1H-pyrazole-3,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out under mild to moderate conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-Ethyl-1H-pyrazole-3,4-diamine, which can be further utilized in different applications.

Scientific Research Applications

1-Ethyl-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, modulating their activity.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole-3,4-diamine: Similar structure but with a methyl group instead of an ethyl group.

    1-Phenyl-1H-pyrazole-3,4-diamine: Contains a phenyl group, leading to different chemical properties and applications.

    1-Ethyl-1H-pyrazole-4,5-diamine: Variation in the position of amino groups, affecting its reactivity and biological activity.

Uniqueness: 1-Ethyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and amino groups in the pyrazole ring enhances its versatility in various applications.

Properties

CAS No.

1431962-42-3

Molecular Formula

C5H11ClN4

Molecular Weight

162.62 g/mol

IUPAC Name

1-ethylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C5H10N4.ClH/c1-2-9-3-4(6)5(7)8-9;/h3H,2,6H2,1H3,(H2,7,8);1H

InChI Key

DRKFIRRRBPMGHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.